1-(1-Cyclopropylethyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-cyclopropylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8(9-2-3-9)11-6-4-10-5-7-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJIJAULSKAVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1 Cyclopropylethyl Piperazine
Retrosynthetic Disconnections and Strategic Planning for the Compound's Construction
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For 1-(1-Cyclopropylethyl)piperazine, two primary retrosynthetic disconnections can be considered:
Disconnection of the C-N bond: This is the most logical approach, breaking the bond between the piperazine (B1678402) nitrogen and the 1-cyclopropylethyl group. This leads to two key synthons: the piperazine nucleophile and a 1-cyclopropylethyl electrophile. The corresponding synthetic equivalents would be piperazine and a suitable 1-cyclopropylethyl halide or a precursor like 1-cyclopropylethanone for reductive amination. researchgate.netamazonaws.com
Disconnection within the 1-cyclopropylethyl moiety: This strategy would involve forming the cyclopropane (B1198618) ring or the ethyl bridge at a later stage of the synthesis, after the piperazine ring is already attached to a precursor fragment.
The first strategy is generally more straightforward and is the focus of the subsequent sections.
Classical and Modern Approaches to Piperazine N-Functionalization
The introduction of substituents onto the piperazine nitrogen is a common transformation in medicinal chemistry. nih.gov Both classical and modern methods are employed to achieve mono-N-functionalization, which can be challenging due to the presence of two reactive secondary amine groups. researchgate.net
Direct alkylation of piperazine with an appropriate alkyl halide is a classical approach. To favor mono-alkylation over di-alkylation, several strategies can be employed:
Use of a large excess of piperazine: This statistical approach increases the probability of the electrophile reacting with an unreacted piperazine molecule.
Use of a protecting group: One of the piperazine nitrogens can be protected, for instance, with a tert-butoxycarbonyl (Boc) group. researchgate.netgoogle.com The alkylation is then performed on the unprotected nitrogen, followed by deprotection to yield the mono-substituted product. google.com
In situ formation of piperazine monohydrochloride: This method reduces the nucleophilicity of one of the nitrogen atoms, promoting mono-substitution. researchgate.net
A general procedure for the N-alkylation of a protected piperazine is the reaction of 1-Boc-piperazine with a cyclohexyl halide in the presence of an inorganic base in an organic solvent. google.com
Table 1: Comparison of Alkylation Strategies for Piperazine
| Strategy | Description | Advantages | Disadvantages |
| Excess Piperazine | Using a large molar excess of piperazine compared to the alkylating agent. | Simple, avoids protection/deprotection steps. | Requires separation of the product from a large amount of unreacted piperazine. |
| Protecting Group (e.g., Boc) | One nitrogen is protected, allowing selective alkylation of the other, followed by deprotection. researchgate.netgoogle.com | High selectivity for mono-alkylation, clean reactions. researchgate.net | Adds two steps (protection and deprotection) to the synthesis. |
| Monohydrochloride Salt | In situ formation of piperazine monohydrochloride to reduce the nucleophilicity of one nitrogen. researchgate.net | Good for controlling mono-alkylation. | May require specific reaction conditions. |
Reductive amination is a powerful and widely used method for forming C-N bonds. nih.gov In the context of synthesizing this compound, this would involve the reaction of piperazine with 1-cyclopropylethanone in the presence of a reducing agent. google.com
The reaction proceeds through the formation of an enamine or iminium ion intermediate, which is then reduced to the amine. youtube.comyoutube.com A key advantage of this method is that it can often be performed in a one-pot procedure. nih.gov
Common reducing agents for reductive amination include:
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and selective reagent. nih.gov
Sodium cyanoborohydride (NaBH₃CN): Effective at reducing the iminium ion intermediate without reducing the starting ketone. youtube.com
Catalytic hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) in the presence of hydrogen gas. google.com
A patent describes the synthesis of 1-cyclopentylpiperazine (B42781) via catalytic hydrogen reduction of piperazine and cyclopentanone (B42830) using a Raney-nickel or Pd catalyst. google.com
Table 2: Common Catalysts and Reducing Agents for Reductive Amination
| Reagent/Catalyst | Reaction Conditions | Selectivity |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild, often at room temperature. nih.gov | Highly selective for the iminium ion over the ketone. |
| Sodium cyanoborohydride (NaBH₃CN) | Mildly acidic conditions (pH ~4-5). youtube.com | Reduces the more reactive iminium ion. youtube.com |
| Raney Nickel | Elevated temperature and pressure (e.g., 50-130°C, 5-50 atm). google.com | Effective for a range of substrates. |
| Palladium on Carbon (Pd/C) | Hydrogen atmosphere, various solvents. google.com | Widely used hydrogenation catalyst. |
Formation of the 1-Cyclopropylethyl Side Chain
Cyclopropanation reactions are chemical processes that generate cyclopropane rings. wikipedia.org These reactions are important in modern chemistry due to the presence of the cyclopropane motif in many useful compounds. wikipedia.org
Common methods for cyclopropanation include:
Simmons-Smith Reaction: This reaction uses a carbenoid, typically iodomethylzinc iodide, to convert an alkene into a cyclopropane. wikipedia.orgmasterorganicchemistry.com It is known for its stereospecificity.
Reaction with Diazo Compounds: Diazo compounds can react with alkenes, often with metal catalysis, to form cyclopropanes. wikipedia.org
Intramolecular Cyclization: This involves the cyclization of a molecule containing a suitable leaving group and a nucleophilic center.
The Kulinkovich reaction, which involves the reaction of esters with Grignard reagents in the presence of a titanium alkoxide, can be used to form cyclopropanols, which can be further functionalized. wikipedia.org
The stereochemistry at the chiral center of the 1-cyclopropylethyl group may be important for the biological activity of the final compound. Stereoselective methods can be employed to control the formation of this center.
If the synthesis proceeds via reductive amination of 1-cyclopropylethanone, the use of a chiral reducing agent or a chiral auxiliary on the piperazine ring could induce stereoselectivity.
Alternatively, the synthesis of chiral 1-cyclopropylethanol (B1359789) as a precursor can be achieved through various methods, including asymmetric reduction of 1-cyclopropylethanone or enantioselective addition of a cyclopropyl (B3062369) nucleophile to acetaldehyde. This chiral alcohol can then be converted to a leaving group and used in an alkylation reaction with piperazine.
Convergent and Divergent Synthetic Routes to the Chemical Compound
The construction of the this compound molecule can be achieved through both convergent and divergent synthetic strategies, each offering distinct advantages.
Convergent Synthesis:
A primary convergent approach involves the separate preparation of the key structural fragments—the piperazine ring and the 1-cyclopropylethyl group—followed by their strategic coupling. A highly effective and widely used method for this type of C-N bond formation is reductive amination . wikipedia.orgjocpr.com
Step 1: Reaction of piperazine and 1-cyclopropylethanone to form an imine/iminium intermediate.
Step 2: In situ reduction of the intermediate to form the target amine.
This method is considered convergent because the two main components (piperazine and the ketone) are prepared or procured separately and then joined in a key final step.
Divergent Synthesis:
A divergent approach begins with a common starting material, which is then elaborated to produce a variety of derivatives. In the context of piperazine synthesis, this often involves using a protected form of piperazine, such as N-Boc-piperazine (tert-butyloxycarbonyl-piperazine). nih.govmdpi.com This strategy allows for the initial functionalization at one nitrogen atom while the other remains protected.
Protection: Piperazine is first protected, for example with a Boc group, to form N-Boc-piperazine.
Functionalization: The unprotected nitrogen is then reacted with a suitable electrophile, such as a 1-cyclopropylethyl halide or a related derivative.
Deprotection: The Boc-protecting group is subsequently removed, typically under acidic conditions, to yield the monosubstituted piperazine.
This route is considered divergent because the N-Boc-piperazine intermediate can be used to synthesize a wide library of different 1-substituted piperazine compounds by reacting it with various electrophiles. organic-chemistry.orgmdpi.com Numerous syntheses of complex piperazine-containing pharmaceuticals utilize this protective group strategy to ensure selectivity and achieve high yields. nih.gov
Optimization of Reaction Conditions and Yields in Laboratory Synthesis
Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. Drawing parallels from the synthesis of structurally similar piperazine derivatives, key factors include the choice of reducing agent, solvent, catalyst, and temperature.
For the reductive amination route, the choice of reducing agent is critical. While various borohydride (B1222165) reagents are effective, they exhibit different levels of reactivity and selectivity. sci-hub.se
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often favored for reductive aminations as it is tolerant of a wide range of functional groups and can be used in a one-pot procedure. nih.gov
Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic and its reactivity is pH-dependent. jocpr.com
Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas represents a greener alternative to hydride reagents, though it may not be compatible with other reducible functional groups in the molecule. acsgcipr.orgnih.gov
The reaction solvent and temperature also play a significant role. Solvents such as methanol, dichloromethane, or acetonitrile (B52724) are commonly employed. nih.gov Temperature control is essential to manage reaction kinetics and minimize side reactions. For instance, in related piperazine syntheses, maintaining the temperature at or below 25°C during the addition of reagents has been shown to be crucial for achieving good outcomes.
The table below illustrates how different conditions can be optimized in analogous piperazine syntheses, providing a framework for the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome/Consideration |
| Reducing Agent | NaBH(OAc)₃ | NaBH₃CN | H₂/Pd-C | NaBH(OAc)₃ is often preferred for its mildness and selectivity in one-pot reactions. nih.gov H₂/Pd-C is a greener option but less selective. acsgcipr.org |
| Solvent | Dichloromethane (DCM) | Methanol (MeOH) | Acetonitrile | Choice depends on substrate solubility and reagent compatibility. DCM is common for many reductive aminations. nih.gov |
| Catalyst (for hydrogenation) | Palladium on Carbon (Pd/C) | Raney Nickel (Ra-Ni) | N/A | Pd/C is a versatile catalyst, but Ra-Ni might be preferred to avoid certain side reactions like debenzylation. nih.gov |
| Temperature | 0 °C to Room Temp | 50 °C | 110-130 °C | Lower temperatures are often used to control reactivity and selectivity, while higher temperatures may be needed for less reactive substrates. nih.govnih.gov |
| pH | Acidic (e.g., with AcOH) | Neutral | Basic (e.g., with Et₃N) | Weakly acidic conditions are typical for imine formation in reductive amination. wikipedia.org |
This table is a generalized representation based on common practices in piperazine synthesis.
Furthermore, in syntheses involving protecting groups, the deprotection step is a critical point for optimization. Using strong acids like concentrated HCl can sometimes lead to the formation of difficult-to-remove byproducts. Alternative reagents, such as trifluoroacetic acid in dichloromethane, have been shown to provide cleaner reactions and higher purity products in the preparation of similar compounds.
Principles of Green Chemistry Applied to the Compound's Synthesis
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. acsgcipr.org
Waste Prevention: The ideal synthetic route is a one-pot reaction, such as direct reductive amination, which minimizes the number of steps and avoids the need for intermediate purifications, thereby reducing solvent and material waste. wikipedia.orgrsc.org This approach is inherently greener than multi-step syntheses that involve protecting groups, which generate more waste.
Atom Economy: Reductive amination is generally considered to have good atom economy, as most of the atoms from the reactants (piperazine, ketone, and the hydrogen source) are incorporated into the final product. rsc.org
Use of Catalysis: Employing catalytic methods over stoichiometric reagents is a core principle of green chemistry. Using catalytic hydrogen (H₂) with a recyclable metal catalyst (e.g., Pd/C) is preferable to using stoichiometric hydride reagents like NaBH(OAc)₃, which generate significant inorganic waste. acsgcipr.org Research into electrocatalytic reductive amination, which uses water as a hydrogen source, points towards an even greener future for such transformations. rsc.org
Safer Solvents and Auxiliaries: The selection of solvents is critical. Green chemistry encourages the use of safer solvents like water or ethanol, or minimizing solvent use altogether. jocpr.com While many reductive aminations are performed in chlorinated solvents like dichloromethane, exploring greener alternatives like cyclopentyl methyl ether (CPME) or performing the reaction in aqueous media can significantly improve the environmental profile of the synthesis. rsc.org
Energy Efficiency: Reactions that can be performed at ambient temperature and pressure are more energy-efficient. Catalytic methods, including photoredox catalysis, are being developed for piperazine synthesis that operate under mild conditions, reducing the energy footprint of the process. mdpi.comorganic-chemistry.org
By prioritizing one-pot catalytic reactions like direct reductive amination and carefully selecting benign solvents and energy-efficient conditions, the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing.
Stereochemical Control and Asymmetric Synthesis of 1 1 Cyclopropylethyl Piperazine
Analysis of the Chiral Center within the 1-(1-Cyclopropylethyl) Substituent
The 1-(1-cyclopropylethyl)piperazine molecule possesses a single stereogenic center, which imparts chirality to the compound. This chiral center is the carbon atom of the ethyl group that is directly bonded to both the cyclopropyl (B3062369) ring and the nitrogen atom of the piperazine (B1678402) moiety.
The four distinct substituents attached to this tetrahedral carbon are:
A cyclopropyl group
A methyl group
A hydrogen atom
The piperazin-1-yl group
The presence of this chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-1-(1-cyclopropylethyl)piperazine and (S)-1-(1-cyclopropylethyl)piperazine. The spatial arrangement of the substituents around the chiral center determines the absolute configuration of each enantiomer. The distinct three-dimensional structures of these enantiomers can lead to differential interactions with chiral biological targets such as enzymes and receptors, underscoring the importance of producing single-enantiomer forms for therapeutic applications. rsc.org
Enantioselective Synthetic Approaches for the Chemical Compound
The synthesis of a single enantiomer of this compound requires the use of enantioselective methods. These strategies are designed to create the chiral center with a preference for one absolute configuration over the other.
One of the classical and reliable methods for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgresearchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of this compound, a potential strategy would involve the following steps:
Attachment of the Auxiliary: A chiral auxiliary, such as one derived from the readily available chiral pool compound (R)-phenylglycinol, could be condensed with a protected piperazine precursor to form a chiral, non-racemic piperazine derivative. nih.govrsc.org
Diastereoselective Alkylation: The remaining secondary amine of the piperazine ring would then be alkylated with a suitable 1-cyclopropylethyl electrophile (e.g., 1-bromo-1-cyclopropylethane). The steric and electronic properties of the chiral auxiliary would direct the alkylating agent to one face of the molecule, leading to the formation of one diastereomer in excess.
Removal of the Auxiliary: Finally, the chiral auxiliary would be cleaved from the molecule, for instance, through hydrogenolysis or other established methods, to afford the desired enantiomer of this compound. The auxiliary can often be recovered and reused. wikipedia.org
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. nih.govacs.org
A plausible route for the asymmetric synthesis of this compound could be the catalytic asymmetric reductive amination of cyclopropyl methyl ketone with piperazine. This reaction could be catalyzed by a transition metal complex, such as iridium or rhodium, bearing a chiral ligand (e.g., a JosiPhos-type ligand). acs.org The chiral catalyst would facilitate the stereoselective reduction of the intermediate enamine or iminium ion, leading to the formation of the desired enantiomer of the final product.
Another powerful strategy is the palladium-catalyzed asymmetric allylic alkylation . nih.govcaltech.edu This could involve the alkylation of a differentially N-protected piperazin-2-one (B30754) with a suitable electrophile. nih.govnih.govcaltech.edu Subsequent reduction of the ketone and deprotection would yield the chiral piperazine. This method has proven effective for the synthesis of α-tertiary piperazines. nih.govcaltech.edu
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for sustainable and highly selective synthesis. hims-biocat.eumanchester.ac.ukmdpi.com Enzymes operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.
For the production of enantiopure this compound, several biocatalytic approaches could be envisioned:
Transaminases (TAs): ω-Transaminases could be employed for the asymmetric synthesis of (R)- or (S)-1-cyclopropylethanamine from cyclopropyl methyl ketone, using an amine donor. hims-biocat.eumdpi.com This chiral amine could then serve as a key building block for the subsequent construction of the piperazine ring.
Imine Reductases (IREDs): These enzymes can catalyze the asymmetric reduction of a pre-formed imine or a transiently formed imine from the reaction of piperazine and cyclopropyl methyl ketone. manchester.ac.ukresearchgate.net A suitable IRED could directly yield the desired enantiomer of this compound with high enantiomeric excess. manchester.ac.uk
Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases can catalyze the reductive amination of ketones to produce chiral amines. researchgate.net An AmDH could be used to convert cyclopropyl methyl ketone into the corresponding chiral amine, which can then be further elaborated to the target piperazine.
Diastereoselective Synthesis and Isolation Techniques
Diastereoselective synthesis becomes particularly relevant in the context of chiral auxiliary-mediated strategies, where the chiral auxiliary introduces a second stereocenter into the molecule, forming a pair of diastereomers. The goal is to maximize the formation of the desired diastereomer.
The chiral auxiliary exerts stereocontrol through steric hindrance or by forming a specific conformation that favors the approach of the reagent from one direction. This results in a diastereomeric mixture where one isomer is predominant.
Since diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention), they can be separated by standard laboratory techniques: rsc.org
Crystallization: If the diastereomers have sufficiently different solubilities, fractional crystallization can be an effective method for separation on a large scale. google.com
Chromatography: Column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) are common methods for separating diastereomers due to their differing polarities. nih.gov
Methods for Assessing Stereoisomeric Purity in Academic Research
The determination of the stereoisomeric purity (either enantiomeric excess for enantiomers or diastereomeric ratio for diastereomers) is a critical step in asymmetric synthesis. registech.comcanada.ca
Several analytical techniques are employed for this purpose:
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating and quantifying enantiomers. phenomenex.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. jocpr.comnih.govnih.gov Polysaccharide-based columns (e.g., Chiralpak) are commonly used for a wide range of chiral compounds, including amines. phenomenex.comjocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral environment, their signals can be resolved by using a chiral solvating agent (CSA) or a chiral derivatizing agent. canada.calibretexts.org A CSA forms transient diastereomeric complexes with the enantiomers, which have distinct NMR spectra, allowing for the determination of the enantiomeric ratio. libretexts.org
Capillary Electrophoresis (CE): Chiral selectors, such as cyclodextrins, can be added to the buffer in CE to enable the separation of enantiomers. nih.gov
For diastereomers, standard achiral HPLC or even NMR spectroscopy can often be used to determine the ratio of isomers, as they have distinct physical and spectral properties.
Reactivity and Mechanistic Studies of 1 1 Cyclopropylethyl Piperazine
Reactivity Profiles of the Piperazine (B1678402) Nitrogen Centers
The two nitrogen atoms within the piperazine ring of 1-(1-cyclopropylethyl)piperazine exhibit distinct reactivity profiles due to the substitution pattern. The nitrogen at position 4 (N4) is a secondary amine, while the nitrogen at position 1 (N1) is a tertiary amine, substituted with the 1-cyclopropylethyl group.
Nucleophilic Reactivity and Protonation Equilibria
The basicity and nucleophilicity of the piperazine nitrogens are fundamental to their reactivity. The secondary amine (N4) is generally more basic and a stronger nucleophile than the tertiary amine (N1). This is due to the electron-donating nature of the hydrogen atom compared to the steric hindrance and electronic effects of the 1-cyclopropylethyl group at N1.
Protonation of this compound will preferentially occur at the N4 position in the first protonation step, forming a mono-cation. The second protonation, to form a di-cation, will occur at the N1 position and will have a significantly lower pKa value due to electrostatic repulsion from the first proton and the steric bulk of the cyclopropylethyl group.
| Nitrogen Center | Expected Basicity | Expected Nucleophilicity | Key Influencing Factors |
| N4 (Secondary Amine) | Higher | Higher | Less steric hindrance, available N-H proton |
| N1 (Tertiary Amine) | Lower | Lower | Significant steric hindrance from the 1-cyclopropylethyl group |
This table illustrates the expected relative basicity and nucleophilicity of the nitrogen centers in this compound based on general principles of amine reactivity.
Acylation and Sulfonylation Reactions at Nitrogen
Acylation and sulfonylation reactions are expected to occur selectively at the more nucleophilic and less sterically hindered N4 position. These reactions, typically carried out with acyl chlorides, sulfonyl chlorides, or anhydrides, would proceed via a nucleophilic acyl substitution mechanism. youtube.comyoutube.com The tertiary amine at N1 is generally unreactive towards acylation and sulfonylation under standard conditions due to the significant steric shielding by the adjacent 1-cyclopropylethyl group.
A general procedure for the acylation of a secondary piperazine nitrogen involves the reaction with an acylating agent, often in the presence of a base to neutralize the liberated acid. nih.govresearchgate.net
Reactivity of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group is a three-membered ring with significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under certain conditions.
Strain-Induced Ring-Opening Reactions and Mechanistic Pathways
The cyclopropyl ring in this compound can undergo cleavage under acidic conditions or in the presence of electrophiles. The proximity of the piperazine nitrogen can influence the regioselectivity of this ring-opening. Protonation of the adjacent nitrogen atom can facilitate ring-opening by creating an electron-deficient center. Studies on similar compounds, such as trans-2-phenylcyclopropylamine, have shown that electrophilic ring opening can occur at the distal C-C bond of the cyclopropane (B1198618) ring. nih.gov In the case of N-cyclopropyl-N-alkylanilines, selective cleavage of the cyclopropyl group from the nitrogen has been observed upon reaction with nitrous acid, proceeding through a radical cation intermediate. researchgate.net
The likely mechanism for acid-catalyzed ring-opening of the cyclopropyl group in this compound would involve protonation of the cyclopropane ring or the adjacent nitrogen, followed by nucleophilic attack, leading to a variety of potential products depending on the reaction conditions.
Cycloaddition Reactions Involving the Cyclopropyl Group
While vinylcyclopropanes are known to participate in various cycloaddition reactions, the saturated cyclopropyl group in this compound is not expected to readily undergo cycloadditions. pku.edu.cnnih.govnih.govacs.org For the cyclopropyl group to participate in such reactions, it would typically require activation by an adjacent unsaturation (e.g., a vinyl or carbonyl group), which is absent in this molecule. Asymmetric [3+2] photocycloadditions have been reported for N-cyclopropyl arylamines with olefins, but this reactivity is contingent on the specific electronic properties of the aromatic amine and photochemical conditions. rsc.org
Influence of Remote Substituents on Reaction Kinetics and Thermodynamics
Substituents on the piperazine ring, particularly at the N4 position, can influence the reactivity of the cyclopropyl moiety, and vice versa. The electronic properties of a substituent at N4 would be transmitted through the sigma bonds of the piperazine ring and could affect the stability of any charged intermediates formed during the ring-opening of the cyclopropyl group.
Computational Predictions of Reaction Pathways and Transition State Analysis of this compound
While direct computational studies on the reaction pathways and transition state analysis of this compound are not extensively available in peer-reviewed literature, significant insights can be drawn from theoretical investigations of its core structural motifs: the piperazine ring and the cyclopropylethyl group. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity, kinetics, and mechanisms of organic reactions.
Predicted Reactivity of the Piperazine Moiety
The piperazine ring in this compound contains two nitrogen atoms, one tertiary and one secondary. The secondary amine is a primary site for a variety of chemical transformations.
N-Alkylation Reactions:
Computational studies on the N-alkylation of piperazine and its derivatives are common. These reactions typically proceed through a nucleophilic substitution mechanism (S_N2). Theoretical calculations can model the transition state of the reaction between the nitrogen atom and an alkyl halide. Key parameters that are often calculated include the activation energy (Ea) and the geometry of the transition state.
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| Activation Energy (Ea) | 15 - 25 kcal/mol | Indicates the energy barrier for the reaction. Lower values suggest a faster reaction rate. |
| N-C Bond Length (forming) | 2.0 - 2.5 Å | Longer than a typical N-C single bond, indicating a partial bond in the transition state. |
| C-Halide Bond Length (breaking) | 2.2 - 2.8 Å | Longer than a typical C-halide bond, indicating a partial bond in the transition state. |
C-H Functionalization:
Recent advances in computational chemistry have shed light on the direct C-H functionalization of piperazines, often facilitated by photoredox catalysis. DFT calculations have been instrumental in understanding the mechanism of these reactions. For instance, in the C-H alkylation of carbamate-protected piperazines, computational models have successfully predicted the site-selectivity of the reaction by analyzing the electron density on the nitrogen atoms and the stability of the resulting radical cation intermediates. mdpi.com These studies suggest that the nitrogen atom with the most significant change in electron density between its neutral and radical cation state is more likely to undergo an alpha-alkylation process. mdpi.com
Predicted Reactivity of the Cyclopropylethyl Group
The cyclopropane ring is a strained three-membered ring, which imparts unique reactivity to the molecule. Computational studies on cyclopropane derivatives often focus on reactions that relieve this ring strain.
Ring-Opening Reactions:
Theoretical studies have provided compelling evidence for the nature of cyclopropane ring-opening reactions. For the cyclopropyl cation, it has been shown to be a transition state for its allowed disrotatory ring-opening path. acs.orgosti.govnih.gov This implies that under certain conditions, the cyclopropane ring in a derivative like this compound could undergo ring-opening. The energy barriers for such reactions are highly dependent on the substituents and the reaction conditions.
Computational analyses have been used to compare the energies of different possible transition states in ring-opening reactions, helping to predict the regioselectivity of the process. researchgate.net For example, the substitution pattern on the cyclopropane ring can significantly influence the activation energy difference between competing pathways. researchgate.net
C-H Arylation:
Palladium-catalyzed C-H arylation of cyclopropylmethylamines has been a subject of both experimental and theoretical investigation. nih.gov While specific computational data on this compound is absent, studies on related systems demonstrate that the C-H bonds of the cyclopropane ring can be activated. DFT calculations would be crucial in elucidating the mechanism, which likely involves a Pd(II)/Pd(IV) catalytic cycle, and in understanding the role of ligands in achieving enantioselectivity. nih.gov
| Reaction Type | Key Computational Finding | Implication for this compound |
|---|---|---|
| Cationic Ring-Opening | The cyclopropyl cation is a transition state for disrotatory ring-opening. acs.orgosti.govnih.gov | Under acidic conditions or upon formation of a cationic intermediate, the cyclopropane ring may be prone to opening. |
| Pd-catalyzed C-H Arylation | Enantioselective arylation of cyclopropyl C-H bonds is achievable with specific ligands. nih.gov | The cyclopropyl C-H bonds are potential sites for functionalization, and computational studies could guide the development of selective catalysts. |
Derivatization and Further Functionalization of 1 1 Cyclopropylethyl Piperazine
N-Alkylation and Acylation for Advanced Molecular Construction
The most accessible site for functionalization on 1-(1-cyclopropylethyl)piperazine is the secondary amine nitrogen (N-4) of the piperazine (B1678402) ring. This nitrogen atom acts as a nucleophile, readily participating in N-alkylation and N-acylation reactions to yield more complex derivatives.
N-alkylation introduces an additional substituent on the piperazine ring, which can significantly alter the molecule's steric and electronic properties. Standard procedures involve the reaction of the parent compound with alkyl halides (such as chlorides, bromides, or iodides) or alkyl sulfonates in the presence of a base to neutralize the resulting acid. mdpi.com To avoid challenges associated with potential side reactions, methods for selective mono-N-alkylation of piperazine have been developed, for instance, by using its monoprotonated salt form. google.comresearchgate.netmdpi.com Another common strategy is reductive amination, where the piperazine reacts with an aldehyde or ketone in the presence of a reducing agent. mdpi.com These methods allow for the introduction of a wide variety of alkyl and aryl groups. nih.govresearchgate.net
N-acylation involves the reaction of the piperazine with acylating agents like acyl chlorides or anhydrides. rsc.orgrsc.org This reaction forms a stable amide bond and is often high-yielding. The resulting N-acylpiperazines exhibit different conformational behaviors due to the restricted rotation around the partial double bond of the amide group. rsc.orgrsc.org This functionalization is a key step in building more elaborate molecules where the acyl group can carry additional functionalities.
The table below illustrates potential reagents and the corresponding products from these transformations.
| Reaction Type | Reagent Class | Example Reagent | Product Class |
| N-Alkylation | Alkyl Halide | Benzyl Bromide | 1-Benzyl-4-(1-cyclopropylethyl)piperazine |
| Aldehyde (Reductive Amination) | Formaldehyde | 1-(1-Cyclopropylethyl)-4-methylpiperazine | |
| N-Acylation | Acyl Chloride | Acetyl Chloride | 1-Acetyl-4-(1-cyclopropylethyl)piperazine |
| Anhydride | Acetic Anhydride | 1-Acetyl-4-(1-cyclopropylethyl)piperazine |
This table presents hypothetical reaction examples based on established chemical principles for N-substituted piperazines.
Introduction of Diverse Functional Groups on the Piperazine Ring
Beyond functionalization at the nitrogen atom, modern synthetic methods allow for the introduction of substituents directly onto the carbon skeleton of the piperazine ring. This C-H functionalization is a powerful tool for creating structural diversity that is not accessible through traditional methods, which have historically limited piperazine modifications to the nitrogen atoms. mdpi.com
Recent advancements have focused on transition-metal-catalyzed and photoredox-catalyzed reactions to activate the C-H bonds alpha to the ring nitrogens. beilstein-journals.orgnih.govencyclopedia.pub For these reactions to be applied to this compound, the secondary amine would typically first be protected, for example, with a tert-butyloxycarbonyl (Boc) group. Following protection, methods such as direct α-lithiation followed by trapping with an electrophile can introduce various substituents. mdpi.comnih.gov Photoredox catalysis, using iridium or organic dye photosensitizers, has emerged as a particularly mild and effective strategy for the C-H arylation and alkylation of N-Boc protected piperazines. mdpi.comencyclopedia.pub These reactions proceed through radical intermediates, enabling the formation of new carbon-carbon bonds under gentle conditions. encyclopedia.pub
The ability to functionalize the carbon backbone opens up new avenues for molecular design, allowing for the precise placement of functional groups that can influence biological activity or serve as handles for further conjugation.
| Functionalization Method | Position | Potential Electrophile/Reagent | Introduced Functional Group |
| Direct α-Lithiation | C2/C6 | Carbon Dioxide (CO₂) | Carboxylic Acid |
| C2/C6 | N-Benzylpiperazine | N-Benzylpiperazinyl | |
| Photoredox Catalysis | C2/C6 | 1,4-Dicyanobenzene | Aryl (Cyanophenyl) |
| C2/C6 | α,β-Unsaturated Carbonyls | Alkyl |
This table outlines potential C-H functionalization strategies, which would likely require N-protection of the starting material.
Modifications of the Cyclopropylethyl Side Chain for Structural Diversity
The cyclopropylethyl side chain offers a unique point of modification, primarily centered on the reactivity of the three-membered cyclopropane (B1198618) ring. Cyclopropane rings are known for their high strain energy, which makes them susceptible to ring-opening reactions under specific conditions. longdom.org
The stability of the cyclopropyl (B3062369) group is a key consideration. While generally stable, its proximity to a nitrogen atom can influence its reactivity, particularly in metabolic or strongly acidic environments. hyphadiscovery.com For instance, superacid-promoted reactions can lead to the regioselective cleavage of the distal C-C bond of the cyclopropane ring, forming a dicationic intermediate that can be trapped by nucleophiles. nih.gov Transition metal catalysts are also widely used to mediate enantioselective ring-opening reactions of donor-acceptor cyclopropanes with various nucleophiles, including amines, leading to the formation of γ-aminobutyric acid (GABA) derivatives. scispace.com Furthermore, cyclopropane-1,1-dicarbonitrile has been shown to undergo ring-opening additions with secondary amines. umt.edu
These ring-opening strategies transform the compact cyclopropyl group into a linear chain, providing a route to novel structures with different spatial arrangements and functionalities. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.
| Reaction Type | Reagent/Catalyst | Potential Outcome |
| Acid-Promoted Ring Opening | Superacid (e.g., CF₃SO₃H) | Protolytic cleavage and potential trapping by a nucleophile. nih.gov |
| Transition Metal-Catalyzed Ring Opening | Lewis Acid / Chiral Ligand | Formation of linear gamma-amino derivatives. scispace.com |
| Oxidative Ring Opening | Cytochrome P450 (Metabolic) | Formation of reactive ring-opened intermediates. hyphadiscovery.com |
This table describes potential transformations of the cyclopropyl moiety based on known reactivity patterns.
Multicomponent Reactions Utilizing the Chemical Compound as a Core Building Block
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all components, are highly efficient tools in chemical synthesis. beilstein-journals.org The secondary amine in this compound makes it an ideal candidate for isocyanide-based MCRs, most notably the Ugi four-component reaction (U-4CR). wikipedia.org
The Ugi reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. wikipedia.org By employing this compound as the amine component, a diverse library of complex peptide-like molecules, known as bis-amides, can be generated rapidly. This one-pot synthesis is characterized by high atom economy and procedural simplicity. beilstein-journals.orgwikipedia.org The structural complexity of the final product can be easily tuned by varying the other three components, making the Ugi reaction a powerful strategy for generating novel chemical entities for screening and lead optimization in drug discovery. acs.orgnih.gov
| Component | Example Reactant |
| Amine | This compound |
| Carbonyl | Benzaldehyde |
| Carboxylic Acid | Acetic Acid |
| Isocyanide | tert-Butyl Isocyanide |
| Product | Complex α-acylamino-carboxamide derivative |
This table illustrates the role of this compound as the amine component in a representative Ugi four-component reaction.
Synthesis of Complex Molecular Architectures Incorporating the Compound
The piperazine heterocycle is a privileged scaffold in medicinal chemistry and is a core component of numerous complex molecular architectures. mdpi.com The derivatization strategies outlined in the preceding sections transform this compound into a versatile building block for constructing such architectures.
Functionalized derivatives obtained via N-alkylation, N-acylation, or C-H functionalization can be equipped with reactive handles suitable for subsequent coupling reactions. For example, introducing a terminal alkyne or azide via N-alkylation would permit conjugation to other molecules using click chemistry. Similarly, a carboxylic acid or boronic ester installed via C-H functionalization could be used in amide couplings or Suzuki cross-coupling reactions, respectively.
These functionalized intermediates are valuable for synthesizing larger, more intricate structures, including macrocycles. Piperazine units are often incorporated into macrocyclic frameworks to impart conformational rigidity and to modulate properties like solubility and metal chelation. nih.govscilit.com By designing derivatives of this compound with appropriate linking groups, it can be integrated into macrocyclization reactions to produce novel polycyclic systems. nih.gov This approach allows for the construction of highly complex and structurally unique molecules built upon the foundational this compound core.
Advanced Structural Characterization and Conformational Analysis
X-ray Crystallography for Solid-State Structure Determination
There are no published crystal structures for 1-(1-Cyclopropylethyl)piperazine or its salts in the Cambridge Crystallographic Data Centre (CCDC) or other public databases.
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. A successful crystallographic analysis would provide precise data on:
Bond lengths, bond angles, and torsion angles within the molecule.
The exact conformation of the piperazine (B1678402) ring (e.g., chair, boat, or twist-boat).
The orientation of the cyclopropylethyl substituent relative to the piperazine ring.
Intermolecular interactions, such as hydrogen bonding involving the piperazine N-H group, which dictate the crystal packing.
Conformational Analysis of the Piperazine Ring and Cyclopropylethyl Moiety
In the absence of experimental data from NOESY or X-ray crystallography, any conformational analysis of this compound remains purely theoretical.
The piperazine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. However, the presence of a bulky substituent like the 1-cyclopropylethyl group raises questions about its preferred orientation (axial vs. equatorial) and the potential for ring inversion. The rotational freedom around the C-N bond connecting the substituent to the ring adds another layer of conformational complexity.
Dynamic Spectroscopic Studies of Conformational Interconversion
No dynamic NMR or other spectroscopic studies investigating the conformational dynamics of this compound have been reported.
Such studies, typically involving variable-temperature NMR, would be used to probe energy barriers associated with dynamic processes like the piperazine ring flip and rotation around the C-N bond. By analyzing changes in the NMR spectra at different temperatures, it would be possible to calculate the activation energies for these conformational interconversions.
Computational Modeling of Preferred Conformations
Computational modeling serves as a powerful tool to predict and analyze the preferred three-dimensional arrangements of a molecule, known as its conformations. In the absence of direct experimental data from techniques like X-ray crystallography or NMR spectroscopy in solution for this compound, computational methods offer valuable insights into its structural dynamics and the energetically favorable shapes it can adopt. These models are crucial for understanding how the molecule might interact with biological targets.
Detailed Research Findings
The torsion angle involving the C-C bond connecting the cyclopropyl (B3062369) group to the ethyl moiety.
The torsion angle around the C-N bond linking the ethyl group to the piperazine ring.
The puckering of the piperazine ring itself.
Computational approaches, such as Density Functional Theory (DFT), are frequently used for geometry optimization and energy calculations of such molecules. jksus.orgresearchgate.net These methods can elucidate the electronic structure and provide accurate predictions of the preferred geometries.
Hypothetical Conformational Energy Profile
A hypothetical conformational analysis would likely reveal two main low-energy states corresponding to the axial and equatorial positioning of the 1-cyclopropylethyl substituent on the piperazine chair. Within each of these, further rotational isomers (rotamers) would exist due to the rotation around the C-N bond.
The relative stability of the axial versus equatorial conformer is influenced by steric hindrance. The bulky cyclopropylethyl group would likely favor an equatorial position to minimize 1,3-diaxial interactions with the hydrogen atoms on the piperazine ring.
Below is a hypothetical data table illustrating the kind of results a computational study might produce for the preferred conformations of this compound. Please note this data is illustrative and not based on a published study of this specific molecule.
Interactive Data Table: Hypothetical Relative Energies of this compound Conformers
| Conformer | Piperazine Ring Conformation | Substituent Position | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-N-C) |
| 1 | Chair | Equatorial | 0.00 | ~180° (anti-periplanar) |
| 2 | Chair | Equatorial | 1.2 | ~60° (gauche) |
| 3 | Chair | Axial | 2.5 | ~180° (anti-periplanar) |
| 4 | Twist-Boat | - | 5.8 | - |
This table illustrates that the equatorial conformer with an anti-periplanar arrangement of the substituent is the most stable (lowest energy). The axial conformer is predicted to be significantly less stable due to steric clash. The twist-boat conformation represents a much higher energy state.
Computational Chemistry and Theoretical Studies of 1 1 Cyclopropylethyl Piperazine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic architecture of a molecule. For 1-(1-Cyclopropylethyl)piperazine, these calculations would typically be performed using methods like Density Functional Theory (DFT) to elucidate the arrangement and energies of its molecular orbitals, which in turn dictate its electronic properties.
According to Molecular Orbital (MO) theory, the atomic orbitals of the constituent atoms of this compound combine to form a new set of molecular orbitals that extend over the entire molecule. videleaf.com The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic potential. For this compound, the HOMO is expected to be localized predominantly on the lone pairs of the nitrogen atoms, particularly the more sterically accessible nitrogen at the 4-position, which is not directly attached to the bulky cyclopropylethyl group.
The LUMO , conversely, is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic potential. In aliphatic amines like this one, the LUMO is typically associated with antibonding σ* orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. tandfonline.com
Illustrative Data for N-Alkylpiperazine Analogs:
This table presents typical HOMO, LUMO, and energy gap values calculated for simple N-alkylpiperazine analogs using DFT methods (e.g., B3LYP/6-31G level of theory). These values are illustrative and provide an estimate of the electronic parameters expected for this compound.*
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1-Methylpiperazine | -5.85 | 1.15 | 7.00 |
| 1-Ethylpiperazine | -5.80 | 1.20 | 7.00 |
| This compound (Estimated) | -5.75 | 1.25 | 7.00 |
An electrostatic potential (ESP) surface map visually represents the charge distribution of a molecule. For this compound, the ESP surface would highlight regions of negative potential (typically colored red) and positive potential (blue).
The areas of most negative electrostatic potential would be concentrated around the two nitrogen atoms of the piperazine (B1678402) ring due to their lone pairs of electrons. This indicates these are the most likely sites for electrophilic attack or hydrogen bonding. The hydrogen atoms on the piperazine ring and the alkyl substituent would exhibit positive potential. This analysis is critical for understanding non-covalent interactions and the molecule's behavior in a biological context.
Density Functional Theory (DFT) Applications for Reactivity Prediction
DFT is a powerful computational method for predicting the reactivity of molecules. tandfonline.com By calculating various electronic properties, DFT can provide a quantitative measure of how and where a molecule is likely to react. For this compound, DFT calculations can be used to determine global and local reactivity descriptors. These descriptors help in understanding the molecule's behavior in chemical reactions. nih.gov
For instance, DFT calculations on similar piperazine derivatives have been used to explore their molecular structure and energies of frontier orbitals (HOMO and LUMO). tandfonline.com These calculations are instrumental in predicting ionization potential, electron affinity, and other molecular properties that govern reactivity.
Molecular Dynamics Simulations for Conformational Landscape Exploration
The piperazine ring is not planar and, like cyclohexane, exists in various conformations, primarily the chair, boat, and twist-boat forms. nih.gov The chair conformation is generally the most stable. The presence of the N-(1-cyclopropylethyl) substituent introduces additional conformational complexity.
Molecular Dynamics (MD) simulations can be employed to explore this conformational landscape over time. nih.gov An MD simulation would model the movements of the atoms in the molecule, revealing the relative stabilities of different conformers and the energy barriers for interconversion between them. nih.govacs.org
Key conformational features for this compound to be explored would include:
Ring Inversion: The flipping of the piperazine ring between two chair conformations.
Axial vs. Equatorial Substitution: The 1-cyclopropylethyl group can occupy either an axial or an equatorial position on the piperazine chair. Computational studies on similar 2-substituted piperazines have shown a preference for the axial conformation in some cases. nih.gov The steric bulk of the substituent and potential intramolecular interactions would determine the preferred orientation.
Rotation around the N-C bond: Rotation around the bond connecting the piperazine nitrogen to the cyclopropylethyl group would lead to different rotamers with varying energies.
These simulations provide a dynamic picture of the molecule's structure, which is often more representative of its behavior in solution than a single static structure.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models, particularly DFT, can be used to predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra. While experimental data provides the ultimate validation, theoretical predictions are invaluable for interpreting experimental spectra and assigning specific peaks to molecular vibrations or chemical environments.
IR Spectrum: Calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. For this compound, key predicted peaks would include C-H stretching from the alkyl and cyclopropyl (B3062369) groups, C-N stretching, and N-H stretching (if considering the protonated form).
NMR Spectrum: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. These predictions can help in assigning the complex NMR spectra that would arise from the various protons and carbons in the piperazine ring and its substituent. The conformational dynamics of the piperazine ring would also influence the NMR spectrum, and calculations can help to understand these effects. nih.gov
Conceptual DFT Descriptors for Understanding Intrinsic Reactivity
Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness from electronic structure calculations. nih.govcore.ac.uk These descriptors offer a deeper understanding of a molecule's intrinsic reactivity without needing to simulate a full chemical reaction. videleaf.comnih.govmdpi.com
Illustrative Conceptual DFT Descriptors for this compound (Estimated):
This table provides estimated values for key conceptual DFT descriptors. These are derived from the illustrative HOMO/LUMO energies in Table 7.1.1 and the underlying theoretical definitions.
| Descriptor | Formula | Estimated Value (eV) | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | 5.75 | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | -1.25 | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | 2.25 | The power to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | 3.50 | Resistance to change in electron configuration. |
| Global Softness (S) | S = 1 / (2η) | 0.14 | Reciprocal of hardness, indicates high reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 0.72 | A measure of electrophilic power. |
These descriptors collectively paint a picture of this compound as a moderately soft nucleophile, with its reactivity centered on the nitrogen atoms. The electrophilicity index suggests it is more likely to act as a nucleophile (electron donor) than an electrophile (electron acceptor).
Applications in Organic Synthesis and Materials Science
Role as a Chiral Building Block in Enantioselective Syntheses
The synthesis of single-enantiomer drugs is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. nih.gov Chiral piperazine (B1678402) derivatives are valuable building blocks in this endeavor, serving as scaffolds to construct complex, stereochemically defined molecules. The presence of the 1-cyclopropylethyl substituent in 1-(1-Cyclopropylethyl)piperazine introduces a stereocenter, making it a potential chiral precursor or auxiliary in enantioselective reactions.
Various strategies have been developed for the asymmetric synthesis of piperazine derivatives, which could be adapted for the synthesis or utilization of this compound. These methods often rely on catalytic asymmetric reactions to establish the desired stereochemistry with high fidelity. nih.govrsc.org For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with excellent enantioselectivity, which can then be reduced to the corresponding chiral piperazines. rsc.orgdicp.ac.cn Another powerful technique is the palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones, which allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones. nih.govnih.gov
The chiral cyclopropylethyl moiety could also act as a chiral auxiliary, directing the stereochemical outcome of a reaction on a different part of the molecule, after which it could be cleaved or modified. The synthesis of homochiral piperazines has been achieved using chiral pool starting materials, such as amino acids, which are then elaborated into the piperazine ring system. nih.govrsc.org
Table 1: Examples of Enantioselective Syntheses of Chiral Piperazine Derivatives
| Catalytic System / Method | Substrate Type | Product Type | Enantiomeric Excess (ee) |
| Palladium-catalyzed asymmetric hydrogenation | Pyrazin-2-ols | Chiral piperazin-2-ones | Up to 90% |
| Palladium-catalyzed decarboxylative allylic alkylation | N-protected piperazin-2-ones | α-tertiary piperazin-2-ones | High |
| Chiral-pool synthesis | L-proline | Bicyclic piperazines | Enantiomerically pure |
| Diastereoselective intramolecular palladium-catalyzed hydroamination | Aminoalkenes from chiral sulfamidates | 2,6-disubstituted piperazines | High diastereoselectivity |
This table presents data for related chiral piperazine derivatives to illustrate the potential synthetic routes and achievable selectivities.
Utilization as a Ligand in Organometallic Catalysis
The two nitrogen atoms of the piperazine ring are capable of coordinating with a wide range of metal ions, making piperazine derivatives attractive candidates for use as ligands in organometallic catalysis. rsc.orgresearchgate.net The substituents on the piperazine ring can significantly influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. rsc.org
While piperazine itself has been used as an inexpensive and effective ligand in palladium-catalyzed cross-coupling reactions, the incorporation of a chiral substituent like the 1-cyclopropylethyl group in this compound could pave the way for its use in asymmetric catalysis. rsc.org The chiral environment created by the ligand around the metal center can induce enantioselectivity in the products of the catalyzed reaction.
Piperazine-based ligands have found applications in various catalytic transformations, including C-H oxidation and the formation of metal-organic frameworks (MOFs). researchgate.netnih.gov For example, piperazines decorated with pyridine (B92270) substituents have been investigated as analogues of pyridylamine ligands relevant to water oxidation and C-H oxidation of alkanes. nih.gov The development of more active C-H oxidation catalysts has spurred the synthesis of multifunctional piperazines. nih.gov
Table 2: Applications of Piperazine-Based Ligands in Catalysis
| Ligand Type | Metal | Catalytic Application |
| Piperazine | Palladium | Homocoupling reactions |
| Pyridine-decorated piperazines | Various | C-H oxidation, water oxidation |
| Chiral piperazine derivatives | Various | Potential for asymmetric catalysis |
| Piperazine-based metal complexes | Iron | Catalytic activity under mild conditions |
This table provides examples of the utility of the broader class of piperazine ligands in organometallic catalysis.
Precursor in the Synthesis of Advanced Organic Scaffolds
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govjocpr.com As such, piperazine derivatives, including potentially this compound, serve as valuable starting materials for the synthesis of more complex and advanced organic scaffolds. nih.govnih.gov
The synthesis of these advanced structures can involve the functionalization of the piperazine ring itself or the use of the piperazine as a core to which other molecular fragments are attached. mdpi.com For instance, a palladium-catalyzed modular synthesis has been developed to create highly substituted piperazines from propargyl carbonates and diamine components, offering a high degree of control over the final structure. acs.org This method allows for the creation of diverse piperazine derivatives with multiple points of substitution.
The development of novel synthetic methodologies, such as a titanium-mediated [3+3] dimerization, has also provided efficient routes to substituted piperazines that are skeletons of biologically active natural products. acs.org Furthermore, visible-light-induced photochemistry in combination with aluminum organometallics has enabled the scalable and stereoselective synthesis of polyfunctional piperazines through a [3+3] coupling of azomethine ylides. nih.gov These methods highlight the versatility of the piperazine core in constructing intricate molecular architectures.
Table 3: Examples of Advanced Scaffolds from Piperazine Precursors
| Synthetic Method | Precursor Type | Resulting Scaffold |
| Palladium-catalyzed decarboxylative cyclization | Propargyl carbonates and bis-nitrogen nucleophiles | Highly substituted piperazines and piperazinones |
| Ti(NMe2)4-mediated C-C coupling | Tridentate monoanionic ligands | Dimerized complexes leading to substituted piperazines |
| Visible-light induced [3+3] cycloaddition | Azomethine ylides | Polyfunctional piperazines |
| Iridium-catalyzed head-to-head coupling | Imines | C-substituted piperazines |
This table illustrates various synthetic strategies that utilize piperazine precursors to build complex organic molecules.
Potential in Molecular Recognition and Supramolecular Chemistry
Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is fundamental to many biological processes and is a key principle in supramolecular chemistry. The structural features of this compound suggest its potential utility in this field. The piperazine ring typically adopts a chair conformation, providing a defined three-dimensional structure. The nitrogen atoms can act as hydrogen bond acceptors, while the N-H proton on the unsubstituted nitrogen can serve as a hydrogen bond donor.
These features could enable this compound to participate in the formation of host-guest complexes or to self-assemble into larger, ordered supramolecular structures. The cyclopropylethyl group could also engage in van der Waals or hydrophobic interactions, further influencing its binding properties.
While the supramolecular chemistry of piperazine derivatives is not as extensively explored as that of other macrocycles, the principles of molecular recognition are universal. The ability to form specific interactions makes piperazine-containing molecules important in drug design, where the goal is to achieve selective binding to a biological target. nih.gov The conformational rigidity and hydrogen bonding capabilities of the piperazine scaffold are often exploited to optimize the pharmacokinetic and pharmacodynamic properties of drugs. nih.gov
Development of Novel Synthetic Reagents Incorporating the Chemical Compound
The functional group handles on this compound, particularly the secondary amine, provide an anchor point for the development of novel synthetic reagents. By attaching various reactive moieties to this nitrogen atom, a library of new reagents with tailored properties could be created.
For example, coupling the piperazine to a solid support could lead to the development of heterogeneous catalysts or scavengers for purification. Alternatively, the introduction of a phosphine (B1218219) group could generate a new chiral ligand for asymmetric catalysis. The synthesis of piperazine derivatives with specific functionalities is a common strategy in the development of new drugs and chemical probes. mdpi.comnih.gov
Recent advances have focused on creating piperazine derivatives with enhanced biological activity, such as radioprotective agents and anticancer compounds. mdpi.comnih.gov These efforts often involve the synthesis of a series of analogues where the substituents on the piperazine ring are systematically varied to optimize a desired property. nih.gov This same approach could be applied to this compound to generate novel reagents for organic synthesis or materials science.
Future Directions in Research on 1 1 Cyclopropylethyl Piperazine
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of N-substituted piperazines is a well-established field, yet the development of green and efficient methods remains a priority. nih.gov For 1-(1-Cyclopropylethyl)piperazine , future research could focus on moving beyond traditional multi-step procedures which often involve protecting groups and harsh reagents. google.com
Potential Synthetic Pathways:
A promising avenue for exploration is the direct reductive amination of piperazine (B1678402) with 1-cyclopropyl-1-ethanone. This one-pot reaction, catalyzed by environmentally benign and cost-effective catalysts, could offer a more atom-economical and sustainable route compared to classical methods. google.com
Another innovative approach could involve the use of flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for scalability, which are significant advantages for industrial applications. mdpi.com The transition from batch to flow processes for the synthesis of piperazine derivatives is an active area of research that could be applied to the target molecule. mdpi.com
Furthermore, the exploration of C-H functionalization techniques, which have seen major advances for the piperazine ring, could open up novel synthetic routes. mdpi.com While typically focused on the piperazine core, adapting these methods for the introduction of the 1-cyclopropylethyl group would be a significant synthetic achievement.
| Synthetic Method | Potential Advantages | Key Research Focus |
| Direct Reductive Amination | Atom economy, reduced waste, cost-effectiveness | Development of highly selective and reusable catalysts |
| Flow Chemistry | Enhanced safety, scalability, precise process control | Optimization of reactor design and reaction conditions |
| C-H Functionalization | Novel bond formation, access to diverse analogues | Development of regioselective catalytic systems |
Discovery of Unprecedented Reactivity Patterns
The unique combination of a sterically demanding cyclopropyl (B3062369) group and a flexible ethyl linker attached to the piperazine nitrogen suggests that This compound may exhibit novel reactivity. The cyclopropyl group, with its inherent ring strain and p-character, can participate in unique chemical transformations.
Future research should investigate the stability of the cyclopropyl ring under various reaction conditions. For instance, reactions involving strong acids or transition metals could potentially lead to ring-opening of the cyclopropyl moiety, yielding novel piperazine derivatives with different functional groups. Understanding the conditions that trigger such reactivity would be crucial for its synthetic utility.
The nitrogen atoms of the piperazine ring also offer sites for further functionalization. The electronic and steric influence of the 1-cyclopropylethyl substituent on the reactivity of the second nitrogen atom warrants detailed investigation. This could lead to the synthesis of a new library of disubstituted piperazines with potentially interesting biological activities.
Integration of Advanced Computational Modeling and Machine Learning in Research
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.gov For This compound , these methods can provide valuable insights into its structure, properties, and potential applications, even before its synthesis and characterization.
Quantum mechanical calculations , such as Density Functional Theory (DFT), can be employed to predict the molecule's three-dimensional structure, conformational preferences, and electronic properties. This information is vital for understanding its potential interactions with biological targets. nih.gov
Molecular dynamics simulations can be used to study the behavior of the molecule in different environments, such as in solution or in the binding pocket of a protein. nih.govrsc.org This can help in predicting its solubility, permeability, and potential as a drug candidate.
Quantitative Structure-Activity Relationship (QSAR) studies , powered by machine learning algorithms, could be developed for a series of related piperazine derivatives to predict the biological activity of This compound . nih.gov This in silico screening can help prioritize synthetic efforts towards the most promising candidates. nih.gov
| Computational Technique | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity indices | Guidance for synthesis and reactivity studies |
| Molecular Dynamics (MD) | Conformational dynamics, solvation properties, binding affinity | Prediction of pharmacokinetic properties and biological targets |
| QSAR and Machine Learning | Biological activity, toxicity profiles | Accelerated discovery of new drug candidates |
Untapped Potential in Interdisciplinary Chemical Research
The piperazine motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. mdpi.comnih.gov The unique 1-cyclopropylethyl substituent could impart novel pharmacological properties, making it a target for interdisciplinary research.
Given the prevalence of piperazine derivatives in central nervous system (CNS) active drugs, This compound could be investigated for its potential as an antipsychotic, antidepressant, or anxiolytic agent. researchgate.net Its structural similarity to known bioactive molecules suggests that it may interact with various receptors and transporters in the brain.
Beyond medicine, functionalized piperazines are finding applications in materials science, for example, in the development of metal-organic frameworks (MOFs) and as ligands in catalysis. rsc.org The specific steric and electronic properties of This compound could be harnessed to create novel materials with unique catalytic or gas-sorption properties. The synthesis and characterization of its transition metal complexes could reveal interesting coordination chemistry and catalytic activity. researchgate.net
Challenges and Opportunities in the Academic Investigation of the Chemical Compound
The primary challenge in the academic investigation of This compound is the current lack of dedicated research and published data. This presents a significant hurdle for any research group wishing to study this compound.
Key Challenges:
Lack of established synthetic protocols: Researchers will need to invest time and resources in developing a reliable and scalable synthesis.
Absence of characterization data: Comprehensive spectroscopic and crystallographic data will need to be generated from scratch.
Uncertainty of biological activity: Without prior studies, the therapeutic potential of the compound is purely speculative, which can make securing funding challenging.
Despite these challenges, the investigation of This compound offers numerous opportunities for original and impactful research.
Key Opportunities:
Novelty and intellectual property: Being a largely unexplored molecule, any new findings regarding its synthesis, reactivity, or application are likely to be novel and potentially patentable.
Contribution to fundamental chemistry: The study of its unique structure and reactivity can contribute to a deeper understanding of piperazine chemistry.
Potential for significant discoveries: The untapped potential of this compound means that it could hold the key to new therapeutic agents or advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
